molecular formula C₄₆H₅₆N₄O₉ B030486 Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate CAS No. 68135-16-0

Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

Cat. No. B030486
CAS RN: 68135-16-0
M. Wt: 809 g/mol
InChI Key: KLFUUCHXSFIPMH-VSBPWMKXSA-N
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Description

Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C₄₆H₅₆N₄O₉ and its molecular weight is 809 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

The compound has been analyzed for its crystal structure, revealing intricate molecular conformations and hydrogen-bonding interactions. Such studies are essential in understanding the molecular architecture and potential interactions of the compound, which could have implications in various fields like material science and drug design. For instance, the study of a structurally similar compound, 18'-epivinblastine, revealed detailed insights into its molecular conformation (Lynch, Stamford, Magnus, & Davis, 1991).

Synthetic Methodologies

Research has focused on synthesizing variants of this compound and studying their rearrangements and reactions. Such synthesis studies are crucial for developing new compounds with potential applications in pharmaceuticals, materials science, and organic chemistry. For example, the synthesis of ethyl 4-methoxy-4a-methyl-4aH-benzocycloheptene-5-carboxylate and its subsequent reactions have been explored (Bradbury, Gilchrist, & Rees, 1982).

Biogenic Compounds and Potential Applications

This compound and its derivatives have been studied as part of a broader investigation into biogenic compounds, particularly in their potential use as natural antioxidative and anti-inflammatory agents. Such research contributes to the development of new natural products for pharmaceutical and nutraceutical applications. For instance, biogenic antioxidative and anti-inflammatory aryl polyketides from the venerid bivalve clam Paphia malabarica were explored for their natural antioxidative and anti-inflammatory properties (Joy & Chakraborty, 2017).

Radiolabeling and Drug Development

The compound has been a subject of study in the context of radiolabeling and its potential as a neuroprotective drug. Such studies are vital for the development of new diagnostic and therapeutic agents in medicine. For example, a study on methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate explored its potential as a neuroprotective drug and its biodistribution (Yu et al., 2003).

Mechanism of Action

Target of Action

4’-Deoxy Vincristine, also known as Vincristine, primarily targets microtubules in the cell . Microtubules are crucial components of the cell’s cytoskeleton and play a vital role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

Vincristine binds to tubulin, the building block of microtubules, and inhibits microtubule formation . This interaction disrupts the formation of the mitotic spindle, a structure necessary for chromosome separation during cell division . As a result, cells are arrested at metaphase, a stage in mitosis, leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by Vincristine is the cell cycle , specifically the transition from metaphase to anaphase during mitosis . By preventing the formation of a functional mitotic spindle, Vincristine halts the cell cycle at metaphase . This disruption of the cell cycle can lead to cell death .

Pharmacokinetics

The pharmacokinetics of Vincristine involve complex processes. After intravenous administration, Vincristine exhibits a biexponential decline in plasma concentration, indicating rapid distribution into body tissues followed by a slower elimination phase . The clearance of Vincristine is estimated to be 30.6 L/h, and the volume of distribution is extensive, suggesting wide distribution in the body . The half-life of Vincristine is approximately 85 hours, indicating a relatively long persistence in the body .

Result of Action

The primary result of Vincristine’s action is the induction of cell death . By disrupting microtubule dynamics and halting the cell cycle, Vincristine prevents cell division, leading to cell death . This effect is particularly beneficial in the context of cancer, where uncontrolled cell division is a hallmark of the disease .

Action Environment

The action of Vincristine can be influenced by various environmental factors. For instance, the presence of other chemotherapeutic agents can enhance the efficacy of Vincristine, which is why it is often used in combination therapies . Additionally, the development of drug resistance can decrease the effectiveness of Vincristine . Nanotechnological drug delivery systems are being explored to improve the pharmacokinetic profile and tumor-specific targeting of Vincristine .

Biochemical Analysis

Biochemical Properties

4’-Deoxy Vincristine attaches to tubulin fibrils and prevents filament polymerization that permanently leads to mitosis inhibition in cancer cells . This interaction with tubulin fibrils is a key aspect of its biochemical role. It possesses low cancer tissue affinity and at higher dose often leads to irreversible neurotoxicity .

Cellular Effects

4’-Deoxy Vincristine has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting mitosis, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 4’-Deoxy Vincristine involves its binding to tubulin fibrils, preventing their polymerization and thus inhibiting mitosis . This action at the molecular level disrupts the normal cell cycle and can lead to cell death, particularly in cancer cells.

Temporal Effects in Laboratory Settings

The effects of 4’-Deoxy Vincristine can change over time in laboratory settings. While specific data on 4’-Deoxy Vincristine is limited, vincristine, from which it is derived, has been shown to have long-lasting effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of vincristine can vary with different dosages in animal models . High doses often lead to significant neurotoxic effects .

Metabolic Pathways

Vincristine, from which it is derived, is known to be metabolized in the liver, primarily by the cytochrome P450 enzyme system .

Transport and Distribution

4’-Deoxy Vincristine, like vincristine, is administered intravenously, allowing it to be rapidly distributed throughout the body via the bloodstream . It has a large volume of distribution, indicating a wide distribution in the body and extensive binding to tissues .

Subcellular Localization

Vincristine is known to bind to tubulin fibrils, which are a key component of the cell’s cytoskeleton . This suggests that 4’-Deoxy Vincristine may also localize to areas of the cell where tubulin is abundant.

properties

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H56N4O9/c1-7-28-20-29-23-45(41(53)57-5,37-31(14-18-48(24-28)25-29)30-12-9-10-13-34(30)47-37)33-21-32-35(22-36(33)56-4)50(26-51)39-44(32)16-19-49-17-11-15-43(8-2,38(44)49)40(59-27(3)52)46(39,55)42(54)58-6/h9-13,15,21-22,26,28-29,38-40,47,55H,7-8,14,16-20,23-25H2,1-6H3/t28-,29-,38+,39-,40-,43-,44-,45+,46+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFUUCHXSFIPMH-VSBPWMKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H56N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70601962
Record name PUBCHEM_20055311
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

809.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68135-16-0
Record name PUBCHEM_20055311
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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